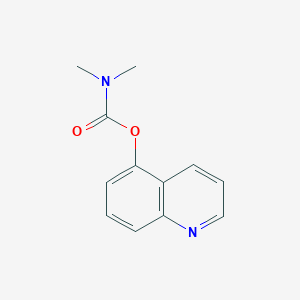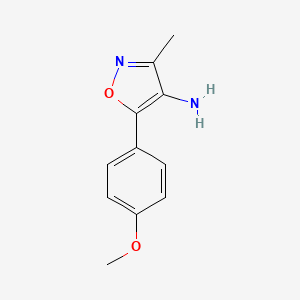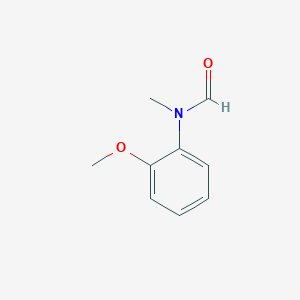
N-(2-Methoxyphenyl)-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-N-methylformamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-methoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Methoxyphenyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with methyl formate in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Another method involves the reaction of 2-methoxyaniline with formic acid and formaldehyde. This reaction is carried out under acidic conditions, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxyphenyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce N-(2-methoxyphenyl)-N-methylamine.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)-N-methylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-N-methylformamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
N-(2-Methoxyphenyl)-N-methylformamide can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-N-methylacetamide: This compound has a similar structure but with an acetamide group instead of a formamide group.
N-(2-Methoxyphenyl)-N-methylbenzamide: This compound has a benzamide group, which affects its chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo various reactions make it a valuable intermediate in organic synthesis. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
14924-69-7 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-N-methylformamide |
InChI |
InChI=1S/C9H11NO2/c1-10(7-11)8-5-3-4-6-9(8)12-2/h3-7H,1-2H3 |
Clave InChI |
XXCFUYBMLLEKMY-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


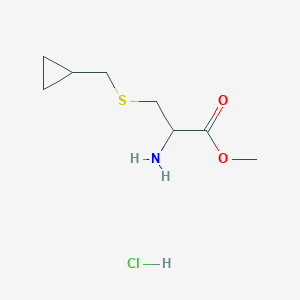
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)

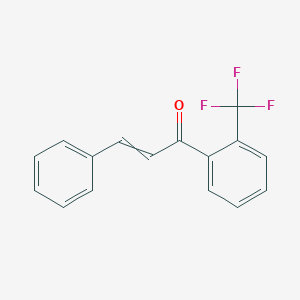
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
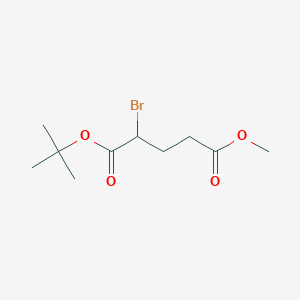
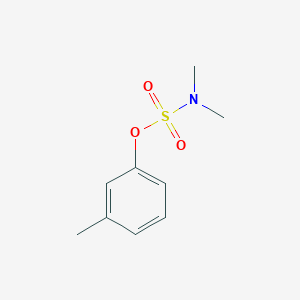
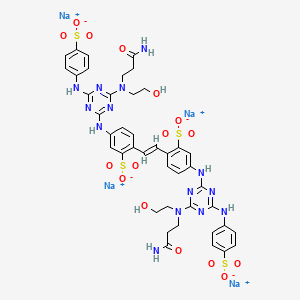
![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
